2-chloro-4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of chloro and difluoro substituents can be achieved through halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions. The nitroquinoline moiety is often introduced via nitration reactions followed by coupling with the benzamide core through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide involves its interaction with specific molecular targets. The nitroquinoline moiety may intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluorobenzamide: Lacks the nitroquinoline moiety, resulting in different biological activities.
4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide: Lacks the chloro substituent, which may affect its reactivity and interactions.
2-chloro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide: Lacks the difluoro substituents, potentially altering its chemical properties.
Properties
Molecular Formula |
C19H15ClF2N4O3 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[3-[(5-nitroquinolin-8-yl)amino]propyl]benzamide |
InChI |
InChI=1S/C19H15ClF2N4O3/c20-13-10-15(22)14(21)9-12(13)19(27)25-8-2-7-23-16-4-5-17(26(28)29)11-3-1-6-24-18(11)16/h1,3-6,9-10,23H,2,7-8H2,(H,25,27) |
InChI Key |
QUBGGPOMVAQJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCCNC(=O)C3=CC(=C(C=C3Cl)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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